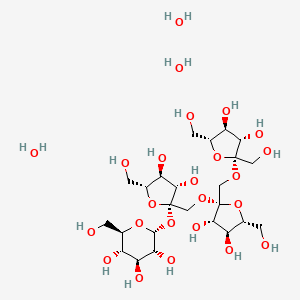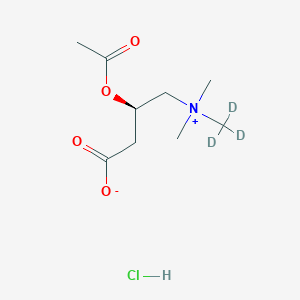
N-Ethyl-dl-norephedrine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-dl-norephedrine Hydrochloride is a chemical compound with the molecular formula C₁₁H₁₈ClNO. It is a derivative of norephedrine, which is a sympathomimetic amine. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-dl-norephedrine Hydrochloride can be synthesized through several methods. One common approach involves the stereoselective preparation from the prochiral cyclic sulfamidate imine of racemic 1-hydroxy-1-phenyl-propan-2-one. This process employs asymmetric transfer hydrogenation catalyzed by chiral rhodium complexes, such as (S,S)- or (R,R)-Cp*RhCl (TsDPEN), and uses formic acid and triethylamine as reagents .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar catalytic hydrogenation methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-dl-norephedrine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and substituted phenylpropanolamines .
Scientific Research Applications
N-Ethyl-dl-norephedrine Hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a precursor in the synthesis of pharmaceuticals and other organic compounds.
Biology: The compound is used to study the effects of sympathomimetic amines on biological systems.
Medicine: It is investigated for its potential therapeutic effects, particularly in relation to its action on monoamine oxidase activity.
Mechanism of Action
N-Ethyl-dl-norephedrine Hydrochloride exerts its effects by acting as a sympathomimetic amine. It stimulates alpha- and beta-adrenergic receptors, leading to vasoconstriction and increased heart rate. The compound also inhibits the reuptake of norepinephrine, enhancing its availability in the synaptic cleft. This results in increased stimulation of adrenergic receptors and subsequent physiological effects .
Comparison with Similar Compounds
N-Ethyl-dl-norephedrine Hydrochloride is similar to other sympathomimetic amines such as:
Norephedrine: Both compounds act on adrenergic receptors, but this compound has an additional ethyl group, which may alter its pharmacokinetic properties.
Ephedrine: Similar in structure, but ephedrine has a methyl group instead of an ethyl group, leading to differences in potency and duration of action.
Pseudoephedrine: A stereoisomer of ephedrine, with similar sympathomimetic effects but different pharmacological profiles
This compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic applications.
Properties
CAS No. |
4831-14-5 |
|---|---|
Molecular Formula |
C₁₁H₁₈ClNO |
Molecular Weight |
215.72 |
Synonyms |
(αS)-rel-α-[(1R)-1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride; _x000B_(R*,S*)-α-[1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride; (R*,S*)-(±)-α-[1-(Ethylamino)ethyl]-benzenemethanol Hydrochloride; erythro-(±)-α-[1-(Ethylamino)ethyl]-benzyl Alcohol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












